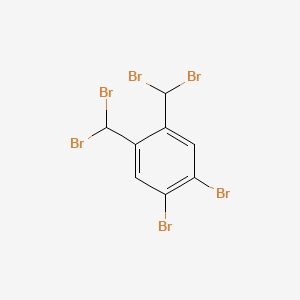

1,2-Dibromo-4,5-bis(dibromomethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4,5-bis(dibromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLVNMIEWOGDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)C(Br)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479652 | |

| Record name | 1,2-Dibromo-4,5-bis(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-20-6 | |

| Record name | 1,2-Dibromo-4,5-bis(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha,alpha,alpha',alpha',4,5-Hexabromo-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and properties of 1,2-Dibromo-4,5-bis(dibromomethyl)benzene"

An In-depth Technical Guide to the Synthesis and Properties of 1,2-Dibromo-4,5-bis(dibromomethyl)benzene

Abstract

This technical guide provides a comprehensive overview of this compound, a hexasubstituted benzene derivative of significant interest in advanced organic synthesis and materials science. The document details a logical and efficient synthetic pathway, elucidates the underlying reaction mechanisms, and presents a thorough characterization of the compound's physicochemical and spectroscopic properties. Experimental protocols are provided with an emphasis on the causal relationships between reaction conditions and outcomes, reflecting a field-proven approach to the synthesis of highly functionalized aromatic building blocks. This guide is intended for researchers and professionals in chemical synthesis, drug development, and materials science who require a deep, practical understanding of this versatile molecule.

Introduction and Strategic Overview

This compound (CAS No: 13209-20-6) is a highly brominated aromatic compound with the molecular formula C₈H₄Br₆.[1] Its structure is characterized by a benzene ring bearing two adjacent bromine atoms and two adjacent dibromomethyl (-CHBr₂) groups. This unique arrangement of six bromine atoms imparts specific properties and reactivity, making it a valuable precursor for the synthesis of complex molecular architectures, including polycyclic aromatic hydrocarbons and polymers with high refractive indices or flame-retardant properties.

The synthesis of this target molecule is most strategically approached via a two-stage process starting from the readily available hydrocarbon, 1,2,4,5-tetramethylbenzene, commonly known as durene.[2] The core strategy involves:

-

Electrophilic Aromatic Substitution: Selective bromination of the aromatic ring at the two available positions to yield 3,6-Dibromo-1,2,4,5-tetramethylbenzene.

-

Radical-Mediated Benzylic Bromination: Exhaustive bromination of the four benzylic methyl groups to install the two dibromomethyl functionalities.

This sequential approach is critical as it allows for precise control over the regiochemistry, preventing a mixture of ring- and side-chain-brominated intermediates that would arise from a one-pot radical bromination of durene.

Synthetic Pathway and Mechanistic Insights

Stage 1: Synthesis of 3,6-Dibromo-1,2,4,5-tetramethylbenzene via Electrophilic Aromatic Bromination

The first stage involves the introduction of two bromine atoms onto the durene ring. Durene is an electron-rich aromatic system due to the inductive effect of the four methyl groups, making it highly susceptible to electrophilic attack.

Causality Behind Experimental Choices: The reaction must be conducted under conditions that favor electrophilic aromatic substitution (SₑAr) over the competing free-radical pathway. This is achieved by using a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), in the absence of light. The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that is attacked by the π-electron system of the durene ring.

The reaction proceeds regioselectively to yield the 3,6-dibromo isomer due to the ortho- and para-directing nature of the alkyl groups.

Stage 2: Synthesis of this compound via Free-Radical Bromination

With the aromatic core appropriately substituted, the focus shifts to the exhaustive bromination of the benzylic methyl groups. Benzylic C-H bonds are significantly weaker than other sp³ C-H bonds, making them prime targets for radical abstraction.[3]

Causality Behind Experimental Choices: This transformation is achieved via a free-radical chain reaction, initiated by either UV light or a chemical radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN).[4] N-Bromosuccinimide (NBS) is often the reagent of choice for benzylic bromination as it maintains a low, steady concentration of bromine (Br₂) in the reaction mixture, which helps to suppress undesired side reactions.[5] The mechanism involves three key phases:

-

Initiation: Homolytic cleavage of the initiator or the Br-Br bond to generate initial radicals.

-

Propagation: A bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical.[5][6] This radical then reacts with Br₂ (or NBS) to form the brominated product and a new bromine radical, continuing the chain. This process repeats until both methyl groups are converted to dibromomethyl groups.

-

Termination: Combination of any two radical species to end the chain reaction.

The stability of the intermediate benzylic radical is the key driving force for the selectivity of this reaction.[3][5]

Diagram of the Synthetic Workflow

Caption: Overall two-stage synthetic route to the target compound.

Physicochemical and Spectroscopic Properties

The structural features of this compound give rise to distinct physical and spectroscopic properties.

Physical Properties

The high molecular weight and bromine content result in a dense, solid material.

| Property | Value | Source |

| CAS Number | 13209-20-6 | [1] |

| Molecular Formula | C₈H₄Br₆ | [1] |

| Molecular Weight | 579.54 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | Inferred from similar compounds |

| Melting Point | Data not widely published, expected to be high | |

| Solubility | Expected to be soluble in chlorinated solvents (e.g., CHCl₃, DCM) and aromatic solvents; insoluble in water. | [7][8] |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure of the final product.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and highly characteristic.

-

A singlet corresponding to the two equivalent aromatic protons (H-3 and H-6). The high degree of bromination would shift this signal downfield, likely in the range of δ 7.5-8.0 ppm.

-

A singlet corresponding to the two equivalent methine protons of the -CHBr₂ groups. This signal would appear significantly downfield due to the deshielding effect of the two adjacent bromine atoms, likely in the range of δ 6.8-7.2 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display four distinct signals.

-

Two signals for the aromatic carbons: one for the bromine-substituted carbons (C-1, C-2) and one for the dibromomethyl-substituted carbons (C-4, C-5).

-

One signal for the aromatic carbons bearing a proton (C-3, C-6).

-

One signal for the methine carbon of the -CHBr₂ groups.

-

-

Mass Spectrometry (MS): Mass spectrometry is definitive for confirming the molecular weight and bromine count.

-

The mass spectrum will show a complex molecular ion (M⁺) cluster around m/z 576-584.

-

The characteristic isotopic pattern for six bromine atoms (due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br) will be unambiguous and serve as a powerful diagnostic tool.

-

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol for Stage 1: 3,6-Dibromo-1,2,4,5-tetramethylbenzene

-

Materials: 1,2,4,5-Tetramethylbenzene (durene), bromine (Br₂), iron powder (catalyst), carbon tetrachloride (CCl₄) or dichloromethane (DCM).

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize HBr gas), add durene (1 equivalent) and the solvent (e.g., CCl₄). Add a catalytic amount of iron powder.

-

Reaction: Cool the flask in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in the same solvent via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours until the evolution of HBr gas ceases and the red color of bromine has faded.

-

Workup: Quench the reaction by carefully adding water. To remove unreacted bromine, wash the organic layer with a saturated solution of sodium thiosulfate, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield white crystals.

Protocol for Stage 2: this compound

-

Materials: 3,6-Dibromo-1,2,4,5-tetramethylbenzene, N-Bromosuccinimide (NBS) (4.2 equivalents), benzoyl peroxide (initiator, catalytic amount), carbon tetrachloride (CCl₄).

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the dibromodurene from Stage 1 (1 equivalent), NBS (4.2 equivalents), a catalytic amount of benzoyl peroxide, and CCl₄.

-

Reaction: Irradiate the flask with a 250-watt sunlamp or heat the mixture to reflux.[9] The reaction should be monitored by TLC or GC-MS for the disappearance of starting material and intermediates. The reaction can take several hours.[9][10]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[10]

-

Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution.[9] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid should be purified by recrystallization from a suitable solvent system (e.g., chloroform or an ethyl acetate/hexane mixture) to afford the pure product.[8][9]

Reactivity and Applications

This compound is a versatile synthetic intermediate. The dibromomethyl groups are particularly reactive and can be considered masked aldehyde functionalities. Hydrolysis of these groups can yield the corresponding dialdehyde, a valuable building block for constructing complex heterocyclic and macrocyclic systems.

The high bromine content also suggests potential applications in materials science:

-

Flame Retardants: Highly halogenated compounds are often used as flame retardants in polymers.

-

High Refractive Index Materials: The presence of heavy atoms like bromine can increase the refractive index of polymers incorporating this monomer.

-

Precursor to π-Extended Systems: The compound can serve as a rigid scaffold for creating novel polycyclic aromatic hydrocarbons (PAHs) or graphene nanoribbons through subsequent dehalogenation and cyclization reactions.

Conclusion

This guide has detailed the synthesis and properties of this compound, emphasizing a logical, two-stage synthetic approach from durene. By understanding the underlying electrophilic and free-radical mechanisms, researchers can effectively control the reaction to achieve high yields of this valuable and highly functionalized building block. The provided data and protocols serve as a robust foundation for scientists and professionals aiming to leverage this compound in advanced synthesis and materials development.

References

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.

- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?

- PubChem. (n.d.). 1,2-Dibromo-4,5-bis(bromomethyl)benzene.

- CymitQuimica. (n.d.). CAS 623-24-5: 1,4-Bis(bromomethyl)benzene.

- PrepChem.com. (n.d.). Preparation of 1,2-bis(dibromomethyl)benzene.

- ChemicalBook. (2025, July 24). 1,2-Bis(bromomethyl)benzene | 91-13-4.

- LookChem. (n.d.). Cas 91-13-4,1,2-Bis(bromomethyl)benzene.

- Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.

- Chemistry LibreTexts. (2025, April 8). 2.9: Reactions at the Benzylic Position.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 1,4-Bis(bromomethyl)benzene.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:13209-20-6.

- Chemistry Steps. (n.d.). Benzylic Bromination.

- Wikipedia. (n.d.). Durene.

- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.

Sources

- 1. This compound - CAS:13209-20-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. Durene - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Bromination - Common Conditions [commonorganicchemistry.com]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CAS 623-24-5: 1,4-Bis(bromomethyl)benzene | CymitQuimica [cymitquimica.com]

- 8. 1,2-Bis(bromomethyl)benzene | 91-13-4 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1,2-Dibromo-4,5-bis(dibromomethyl)benzene (CAS: 13209-20-6)

This guide provides a comprehensive technical overview of 1,2-Dibromo-4,5-bis(dibromomethyl)benzene, a highly brominated aromatic compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's chemical identity, synthesis, potential applications, and critical safety protocols, grounded in established scientific principles and practices.

Compound Identification and Physicochemical Properties

This compound, also known by its synonym α,α,α',α',4,5-Hexabromo-o-xylene, is a dense, polyhalogenated organic molecule.[1][2] Its structure is characterized by an o-xylene core that is heavily substituted with six bromine atoms: two directly on the aromatic ring and four on the benzylic methyl groups. This high degree of halogenation dictates its chemical reactivity and physical properties.

The definitive Chemical Abstracts Service (CAS) number for this compound is 13209-20-6 .[]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 13209-20-6 | [] |

| Molecular Formula | C₈H₄Br₆ | [2][] |

| Molecular Weight | 579.54 g/mol | [][4] |

| IUPAC Name | This compound | [] |

| Synonyms | α,α,α',α',4,5-Hexabromo-o-xylene | [1][] |

| Melting Point | 135°C | [] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is achieved through the exhaustive free-radical bromination of the methyl groups of a suitable precursor, typically 1,2-dibromo-4,5-dimethylbenzene. The foundational chemistry is analogous to the well-documented benzylic bromination of xylene derivatives.[5][6]

Causality of Experimental Design

The chosen methodology relies on generating bromine radicals (Br•) which selectively attack the benzylic hydrogens of the methyl groups. This is favored over electrophilic aromatic substitution on the electron-deficient benzene ring.

-

Radical Initiation: The reaction is initiated by photolysis (irradiation with a high-intensity lamp) or a chemical radical initiator (e.g., AIBN or benzoyl peroxide). Light provides the energy to homolytically cleave diatomic bromine (Br₂) into two highly reactive bromine radicals, starting the chain reaction.[5][6]

-

Solvent Choice: An inert, non-polar solvent like carbon tetrachloride (CCl₄) is traditionally used because it does not react with bromine and readily dissolves the reactants.[5] However, due to the toxicity of CCl₄, alternative solvents like dibromomethane or perfluorohexanes may be considered.

-

Control of Bromination: The reaction's stoichiometry is critical. To achieve exhaustive bromination of both methyl groups, a significant excess of the brominating agent (elemental bromine or N-Bromosuccinimide) is required—at least four molar equivalents relative to the starting xylene derivative.[5] The rate of bromine addition must be carefully controlled to maintain a low concentration of Br₂ in the solution, which minimizes side reactions and ensures the reaction proceeds efficiently.[5]

Experimental Workflow: Synthesis from 1,2-Dibromo-4,5-dimethylbenzene

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is adapted from the synthesis of the closely related 1,2-bis(dibromomethyl)benzene and should be performed by trained personnel within a chemical fume hood.[5]

-

Preparation: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1,2-dibromo-4,5-dimethylbenzene (1 equivalent) in a five-fold volume of dry carbon tetrachloride.

-

Initiation: Heat the mixture to a gentle reflux. Begin irradiating the flask with a 500-watt photolamp.

-

Bromination: Add elemental bromine (a slight excess, ~4.1 equivalents) dropwise from the dropping funnel. The rate of addition should be controlled such that the color of bromine in the flask remains faint as it is consumed.

-

Reaction: Continue refluxing and irradiating the mixture until the evolution of hydrogen bromide (HBr) gas ceases (typically 2-10 hours). The HBr gas should be safely vented or neutralized in a basic solution.

-

Work-up: Once the reaction is complete, stop the irradiation and allow the flask to cool to room temperature.

-

Washing: Transfer the reaction mixture to a separatory funnel and wash sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water to remove unreacted bromine and HBr.

-

Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation under reduced pressure.

-

Purification: The resulting crude solid can be purified by crystallization from a suitable solvent, such as chloroform, to yield the final product.[5]

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in public literature, its structure suggests significant potential as a versatile building block in several advanced fields. Its utility can be inferred from the known applications of related polybrominated xylenes and aromatic compounds.[7][8][9]

Potential Roles:

-

Precursor for Complex Molecules: The four benzylic bromine atoms are excellent leaving groups for nucleophilic substitution reactions. This allows for the attachment of various functional groups, making the compound a scaffold for synthesizing complex heterocyclic compounds, macrocycles, or ligands for metal-based drug development.[8][9]

-

Materials Science: The high bromine content significantly increases the molecule's molar mass and density, making it a candidate for creating high refractive index polymers or as a cross-linking agent.

-

Flame Retardants: Polybrominated organic compounds are widely used as flame retardants.[10][11] They function by releasing bromine radicals upon heating, which interfere with the radical chain reactions of combustion. This compound could be investigated as a reactive or additive flame retardant for polymers and textiles.

Caption: Potential applications derived from the compound's reactive sites.

Safety, Handling, and Toxicology

No specific toxicological data for this compound is readily available. However, based on data from structurally similar polybrominated and benzylic bromide compounds, it must be handled as a hazardous substance.[12][13] Compounds like 1,4-bis(bromomethyl)benzene are known to be corrosive, lachrymatory (tear-inducing), and cause severe skin burns and eye damage.[12][14]

Hazard Identification & Precautionary Measures

-

Classification: Expected to be corrosive, a skin and eye irritant, and harmful if inhaled or absorbed through the skin.

-

Engineering Controls: All handling must occur in a certified chemical fume hood to avoid inhalation of dust or vapors. An emergency eyewash station and safety shower must be immediately accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Chemical safety goggles and a face shield.

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

-

Handling: Avoid creating dust. Do not breathe dust or vapors. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

The accumulation of polybrominated compounds in the environment and their potential for toxicity are areas of ongoing research and concern.[10][15] All necessary precautions should be taken to prevent environmental release.

References

- PrepChem.com. (2023). Preparation of 1,2-bis(dibromomethyl)benzene.

- LookChem. (n.d.). Cas 91-13-4,1,2-Bis(bromomethyl)benzene.

- PubChem. (n.d.). 1,2-Dibromo-4,5-bis(bromomethyl)benzene.

- ChemSrc. (n.d.). alpha′,4,5-Hexabromo-o-xylene | 13209-20-6.

- Chem Service. (2021). SAFETY DATA SHEET.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ChemSrc. (2025). 1,4-Bis(bromomethyl)benzene | CAS#:623-24-5.

- Angstrom Chemicals. (n.d.). Unlock Chemical Synthesis Potential with High Purity Hexabromo-O-Xylene.

- MDPI. (2022). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers.

- Wikipedia. (n.d.). Polybrominated diphenyl ethers.

- U.S. Environmental Protection Agency. (n.d.). Polybrominated Diphenyl Ethers (PBDEs).

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs).

Sources

- 1. ALPHA,ALPHA,ALPHA',ALPHA',4,5-HEXABROMO-O-XYLENE | 13209-20-6 [m.chemicalbook.com]

- 2. alpha,alpha,alpha′,alpha′,4,5-Hexabromo-o-xylene | 13209-20-6 [sigmaaldrich.cn]

- 4. scbt.com [scbt.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 623-24-5: 1,4-Bis(bromomethyl)benzene | CymitQuimica [cymitquimica.com]

- 8. lookchem.com [lookchem.com]

- 9. 1,2-Bis(bromomethyl)benzene | 91-13-4 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Polybrominated diphenyl ethers - Wikipedia [en.wikipedia.org]

- 12. echemi.com [echemi.com]

- 13. 1,4-Dibromo-2,5-bis(bromomethyl)benzene | 35335-16-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. lifechempharma.com [lifechempharma.com]

- 15. epa.gov [epa.gov]

"1,2-Dibromo-4,5-bis(dibromomethyl)benzene molecular structure"

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 1,2-Dibromo-4,5-bis(dibromomethyl)benzene

Executive Summary

This technical guide provides a comprehensive scientific overview of this compound, a complex polyhalogenated aromatic hydrocarbon. While specific experimental data for this exact molecule is limited in published literature, this document synthesizes foundational chemical principles and data from structurally analogous compounds to present a robust profile. We will explore its molecular structure, predicted physicochemical properties, a proposed synthetic pathway grounded in established benzylic bromination chemistry, and its potential reactivity. This guide is intended for researchers in organic synthesis, materials science, and drug development who can leverage this molecule's unique structural features—a densely functionalized aromatic core—as a versatile building block for novel chemical entities.

Introduction: The Significance of Polyhalogenated Scaffolds

Polyhalogenated aromatic compounds (PHACs) are a class of molecules characterized by a benzene ring substituted with multiple halogen atoms and/or halogenated alkyl chains.[1][2] These compounds are of significant interest due to their unique electronic properties, steric profiles, and reactivity, which make them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as flame retardants and organic electronics.[2]

This compound (C₈H₆Br₄) is a particularly noteworthy member of this class.[3] Its structure is defined by a tetrasubstituted benzene ring bearing two bromine atoms directly on the aromatic core and two adjacent dibromomethyl (-CHBr₂) groups. This dense arrangement of six bromine atoms imparts significant molecular weight and a high degree of functionalization. The two dibromomethyl groups are located at benzylic positions, which are known to be particularly reactive. This unique combination of a stable, brominated aromatic core and reactive benzylic side chains suggests its potential as a precursor for:

-

Novel π-conjugated systems: Through dehalogenation or coupling reactions.

-

Complex ligands for coordination chemistry: By substitution of the benzylic bromines.

-

Advanced polymeric materials: Serving as a cross-linking agent or monomer.

This guide aims to provide a detailed technical framework for understanding and utilizing this potent chemical intermediate.

Molecular Structure and Physicochemical Properties

The structural foundation of this compound dictates its physical and chemical behavior.

Caption: 2D structure of this compound.

Systematic Naming and Identifiers

A summary of key identifiers for this compound is presented below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₈H₄Br₆ | N/A |

| Molecular Weight | 579.55 g/mol | N/A |

| CAS Number | 13209-20-6 | [4] |

| PubChem CID | 11811889 (for C₈H₆Br₄ isomer) | [3] |

Note: There appears to be a discrepancy in the literature and supplier databases regarding the molecular formula. The IUPAC name corresponds to C₈H₄Br₆. The closely related isomer, 1,2-Dibromo-4,5-bis(bromomethyl)benzene, has the formula C₈H₆Br₄. This guide will focus on the structure implied by the title name: this compound, C₈H₄Br₆.

Physicochemical Properties (Predicted)

| Property | Predicted Value / Characteristic | Rationale / Source |

| Melting Point | High | Increased molecular weight, high symmetry, and potential for intermolecular Br···Br interactions lead to a stable crystal lattice.[5][6] |

| Boiling Point | High | High molecular weight and strong intermolecular forces.[5] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., chloroform, dichloromethane). | The molecule is large and non-polar. Analogs are soluble in chlorinated solvents.[7] |

| Density | > 2 g/cm³ | The high mass contribution from six bromine atoms results in a dense material. |

Conformational Analysis

The three-dimensional structure is heavily influenced by steric hindrance. The bulky dibromomethyl groups (-CHBr₂) adjacent to each other and to the nuclear bromine atoms will restrict free rotation. Based on crystal structure analysis of the related compound 1,2-bis(dibromomethyl)benzene, it is highly probable that the geminal bromine atoms on each benzylic carbon orient themselves to point to opposite sides of the aromatic ring to minimize steric clash.[8] Furthermore, intramolecular C-H···Br hydrogen bonds between the methine proton and an adjacent bromine atom may contribute to stabilizing a preferred conformation.[8]

Proposed Synthesis and Purification

A direct, published synthesis for this compound is not available. However, a robust synthetic strategy can be designed based on the well-established principles of free-radical benzylic bromination.[9][10]

Synthetic Workflow

The most logical precursor is 1,2-dibromo-4,5-dimethylbenzene. The synthesis involves the exhaustive free-radical bromination of the four benzylic C-H bonds.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for exhaustive benzylic bromination.[7][11]

Objective: To synthesize this compound via free-radical bromination of 1,2-dibromo-4,5-dimethylbenzene.

Materials:

-

1,2-dibromo-4,5-dimethylbenzene (1.0 eq)

-

N-Bromosuccinimide (NBS) (4.4 eq)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.05 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium thiosulfate solution (5% aqueous)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Chloroform (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dibromo-4,5-dimethylbenzene in anhydrous CCl₄.

-

Addition of Reagents: Add NBS (4.4 equivalents) and a catalytic amount of AIBN or BPO to the flask.

-

Causality Explanation: NBS is used as the brominating agent to maintain a low, steady concentration of molecular bromine (Br₂), which is generated in situ. This condition is critical to favor the desired free-radical substitution at the benzylic positions over competitive and undesired electrophilic aromatic substitution on the electron-rich benzene ring.[10][11] The radical initiator (AIBN or BPO) is necessary to initiate the radical chain reaction by generating the initial bromine radical.[12]

-

-

Reaction Execution: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a high-intensity lamp (e.g., a 250W sun lamp). Maintain vigorous stirring.

-

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material and the sequential appearance of partially brominated intermediates before the final product predominates. The reaction is typically complete within 6-12 hours.

-

Workup: a. Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate. b. Filter the mixture to remove the succinimide solid. c. Transfer the filtrate to a separatory funnel and wash with a 5% sodium thiosulfate solution to quench any remaining bromine, followed by washing with water. d. Dry the organic layer over anhydrous MgSO₄.

-

Isolation: Remove the solvent (CCl₄) by rotary evaporation to yield the crude product.

Purification Protocol

Objective: To purify the crude product by removing incompletely brominated byproducts.

Procedure:

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot chloroform.

-

Self-Validation Principle: The desired, highly symmetrical, and heavily brominated product is expected to be less soluble in the solvent at cooler temperatures compared to the less-symmetrical and less-brominated impurities. As the solution cools, the pure product should selectively crystallize out, leaving impurities behind in the mother liquor.

-

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Structural Characterization and Spectroscopic Analysis

The confirmation of the molecular structure relies on a combination of modern spectroscopic techniques. The following data is predicted based on the expected structure and analysis of similar compounds.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's C₂ symmetry, the NMR spectra are expected to be relatively simple.

| Predicted NMR Data | |||

| Technique | Predicted δ (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.5 - 8.0 | Singlet | 2H, Aromatic C-H |

| ~7.0 - 7.5 | Singlet | 2H, Benzylic -CH Br₂ | |

| ¹³C NMR | ~135 - 140 | - | Aromatic C -CHBr₂ |

| ~130 - 135 | - | Aromatic C -H | |

| ~125 - 130 | - | Aromatic C -Br | |

| ~35 - 45 | - | Benzylic C HBr₂ |

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition. The mass spectrum will exhibit a highly characteristic isotopic pattern due to the presence of six bromine atoms (¹⁹Br and ⁸¹Br isotopes occur in an approximate 1:1 ratio). This will result in a cluster of peaks for the molecular ion (M⁺) and any bromine-containing fragments, with a binomial-like distribution of intensities (M, M+2, M+4, M+6, M+8, M+10, M+12).

X-Ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure and detailed information about its solid-state conformation and packing. Based on studies of analogous brominated benzenes, the crystal packing is likely to be dominated by intermolecular Br···Br interactions and potentially weak C-H···Br hydrogen bonds, which would organize the molecules into well-defined layered or herringbone structures.[8][15]

Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the reactivity of its benzylic C-Br bonds.

Reactivity of the Dibromomethyl Groups

The benzylic carbons are electrophilic and susceptible to nucleophilic attack. However, the reactivity will be sterically hindered and electronically influenced by the geminal and vicinal bromine atoms. These groups can undergo nucleophilic substitution reactions, though likely under more forcing conditions than their -CH₂Br analogs.[16] The stability of the intermediate benzylic carbocation, which is stabilized by resonance with the benzene ring, suggests that Sₙ1-type mechanisms could be plausible under appropriate conditions (e.g., with polar solvents and non-basic nucleophiles).[17]

Caption: General scheme for nucleophilic substitution at the dibromomethyl group.

Potential Synthetic Applications

-

Precursor to Aldehydes: Hydrolysis of the dibromomethyl groups can yield dialdehydes, which are valuable building blocks in organic synthesis.

-

Formation of Heterocycles: Reaction with dinucleophiles could be employed to construct novel heterocyclic rings fused to the aromatic core.

-

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs): Intramolecular coupling reactions or intermolecular reactions followed by cyclization could lead to the formation of larger, complex PAHs for materials science applications.

Safety and Handling

This compound is expected to be a hazardous substance, and strict safety protocols must be followed. The safety information below is extrapolated from SDS data for structurally similar corrosive and lachrymatory brominated compounds.[18][19][20]

| Hazard Category | Description and Precautions |

| Corrosivity | Causes severe skin burns and eye damage. [20] Avoid all contact with skin and eyes. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. An emergency eyewash and shower must be accessible. |

| Inhalation Toxicity | May be harmful if inhaled and may cause respiratory irritation. All handling must be performed in a certified chemical fume hood to avoid breathing dust or vapors. |

| Ingestion Toxicity | Harmful if swallowed. Ingestion can cause severe damage to the digestive tract.[18] Do not eat, drink, or smoke in the laboratory. |

| Lachrymator | The substance is expected to be a lachrymator, causing irritation and tearing of the eyes upon exposure.[20] |

| Storage | Store locked up in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong bases, oxidizing agents, and metals. Protect from moisture and light, as it may hydrolyze or decompose.[21][22] |

| Disposal | Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

This compound represents a highly functionalized and synthetically potent chemical scaffold. While direct experimental characterization is sparse, this guide has constructed a detailed technical profile by leveraging established principles of organic chemistry and data from analogous molecules. Its dense halogenation and reactive benzylic sites mark it as a promising, albeit challenging, intermediate for the synthesis of novel materials and complex organic molecules. Future experimental work should focus on validating the proposed synthetic route, fully characterizing its spectroscopic and crystallographic properties, and exploring the scope of its reactivity to unlock its full potential in chemical innovation.

References

- Benchchem. A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.

- Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. (2022-10-26).

- ChemicalBook. 1,2-Bis(bromomethyl)benzene | 91-13-4. (2025-07-24).

- PubChem. 1,2-Dibromo-4,5-bis(bromomethyl)benzene | C8H6Br4 | CID 11811889.

- PrepChem.com. Preparation of 1,2-bis(dibromomethyl)benzene.

- CrystEngComm (RSC Publishing). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations.

- Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018-06-13).

- Fisher Scientific. SAFETY DATA SHEET. (2012-02-27).

- NIH PMC. 1,2-Bis(dibromomethyl)benzene.

- Chemistry LibreTexts. 2.9: Reactions at the Benzylic Position. (2025-04-08).

- IUCr Journals. Dibromomethyl- and bromomethyl- or bromo-substituted benzenes: C—Br⋯Br interactions.

- TCI Chemicals. SAFETY DATA SHEET. (2025-08-27).

- Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. SAFETY DATA SHEET. (2024-08-07).

- Sunway Pharm Ltd. This compound - CAS:13209-20-6.

- Fisher Scientific. SAFETY DATA SHEET. (2010-07-06).

- Chemistry Steps. Benzylic Bromination.

- University of Arizona. Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: Part 1. Boiling point and melting point. (2015-01-01).

- Benchchem. Technical Support Center: Synthesis of 1,4-Bis(bromomethyl)benzene.

- MDPI. Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons.

- ResearchGate. X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br··· π Interactions. (2025-08-09).

- PubMed. Halogenated polycyclic aromatic hydrocarbons in the environment. (2012-11-22).

- Benchchem. An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Bis(bromomethyl)benzene.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Halogenated polycyclic aromatic hydrocarbons in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-Dibromo-4,5-bis(bromomethyl)benzene | C8H6Br4 | CID 11811889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:13209-20-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. 1,2-Bis(dibromomethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. journals.iucr.org [journals.iucr.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. quora.com [quora.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. fishersci.com [fishersci.com]

- 21. 1,2-Bis(bromomethyl)benzene | 91-13-4 [chemicalbook.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2-Dibromo-4,5-bis(dibromomethyl)benzene

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of molecular structure is paramount. This guide provides a comprehensive technical overview of the spectroscopic characterization of 1,2-Dibromo-4,5-bis(dibromomethyl)benzene , a highly functionalized aromatic compound. Due to its complex substitution pattern with six bromine atoms, this molecule presents a unique spectroscopic profile. While direct experimental data for this specific compound is not widely published, this guide will leverage established principles of spectroscopy and data from structurally analogous compounds to predict and interpret its spectral characteristics. We will delve into the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy as they apply to this molecule.

This document is structured to provide not just data, but a logical framework for understanding the "why" behind the expected spectral features. By examining the influence of electronic and steric effects of the bromine substituents, we can anticipate the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns that define the spectroscopic signature of this compound.

Molecular Structure and Predicted Spectroscopic Properties

The structure of this compound (C₈H₆Br₄) features a benzene ring with two adjacent bromine atoms and two adjacent bis(dibromomethyl) groups.[1] This substitution pattern leads to a high degree of symmetry, which will be reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. We anticipate two distinct signals:

-

Aromatic Protons (Ar-H): The two protons on the benzene ring are chemically equivalent and are expected to appear as a singlet. The significant electron-withdrawing effect of the four bromine atoms on the ring and the two dibromomethyl groups will deshield these protons, shifting their resonance downfield. Based on data for similar compounds like 1,4-Dibromo-2,5-bis(dibromomethyl)benzene, which shows an aromatic proton signal at approximately 8.15 ppm[2], a similar downfield shift is predicted for the target molecule.

-

Benzylic Protons (-CHBr₂): The two protons of the dibromomethyl groups are also chemically equivalent and will appear as a singlet. These protons are attached to a carbon bearing two bromine atoms, which will cause a significant downfield shift. For comparison, the methine proton in 1,4-Dibromo-2,5-bis(dibromomethyl)benzene appears at around 6.98 ppm.[2]

| Predicted ¹H NMR Data | |||

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Singlet | 2H | Ar-H |

| ~6.9 - 7.1 | Singlet | 2H | -CHBr₂ |

Solvent: CDCl₃

The ¹³C NMR spectrum will also be simplified by the molecule's symmetry, with three expected signals corresponding to the three unique carbon environments:

-

Aromatic Carbons (C-H): The two carbons bearing a hydrogen atom.

-

Aromatic Carbons (C-Br): The two carbons bonded to the ring bromine atoms.

-

Aromatic Carbons (C-CHBr₂): The two carbons bonded to the dibromomethyl groups.

-

Benzylic Carbons (-CHBr₂): The two carbons of the dibromomethyl groups.

The chemical shifts can be estimated by considering the shifts of related compounds. For instance, in 1,4-Dibromo-2,5-bis(dibromomethyl)benzene, the aromatic carbons appear at approximately 142.9 ppm and 134.9 ppm, and the benzylic carbon at 37.1 ppm.[2]

| Predicted ¹³C NMR Data | |

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~140 - 145 | Ar-C (quaternary, attached to -CHBr₂) |

| ~130 - 135 | Ar-CH |

| ~120 - 125 | Ar-C (quaternary, attached to Br) |

| ~35 - 40 | -CHBr₂ |

Solvent: CDCl₃

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Caption: Generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the carbon-bromine bonds.

| Predicted IR Absorption Bands | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1450 | Aromatic C=C ring stretching |

| ~1200 | Aromatic C-H in-plane bending |

| ~850 - 750 | Aromatic C-H out-of-plane bending |

| 700 - 500 | C-Br stretching |

The presence of multiple strong C-Br stretching bands in the fingerprint region will be a key characteristic of this molecule. The exact positions of the aromatic C-H bending bands can provide clues about the substitution pattern of the benzene ring.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform mixture is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply sufficient pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

First, run a background scan with an empty sample holder to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Caption: Step-by-step workflow for IR spectroscopy using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will be characterized by a distinctive isotopic pattern due to the presence of six bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

-

Molecular Ion Peak (M⁺): The molecular ion peak will appear as a cluster of peaks reflecting the statistical distribution of the bromine isotopes. The most intense peaks in this cluster will correspond to the combinations of ⁷⁹Br and ⁸¹Br isotopes. The exact mass of the molecular ion can be used to confirm the elemental formula (C₈H₆Br₄).[1]

-

Fragmentation Pattern: Electron ionization (EI) is likely to cause fragmentation. Common fragmentation pathways for such molecules include the loss of bromine atoms (Br•) and benzylic cleavage to lose a CHBr₂ radical. The resulting fragment ions will also exhibit characteristic isotopic patterns.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation:

-

Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Mass Spectrometer (MS): An electron ionization (EI) mass spectrometer is typically used.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The GC will separate the compound from any impurities.

-

As the compound elutes from the GC column, it will be introduced into the mass spectrometer, ionized, and the mass-to-charge ratio of the resulting ions will be measured.

-

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The electronic transitions in the benzene ring (π → π*) will be influenced by the bromine substituents, which can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Studies on bromobenzenes have shown that bromine atoms can cause steric effects and influence the electronic transitions.[3] We can predict absorption bands in the UV region, likely around 220-280 nm.

Synthesis of this compound

While not a spectroscopic technique, understanding the synthesis is crucial for sample provenance. A plausible synthetic route would be the free-radical bromination of 1,2-dibromo-4,5-dimethylbenzene. A similar procedure for the synthesis of 1,2-bis(dibromomethyl)benzene from o-xylene involves dissolving the starting material in a solvent like carbon tetrachloride and adding elemental bromine dropwise while irradiating with a UV lamp.[4] The reaction mixture is then worked up by washing with water and a bicarbonate solution, followed by drying and removal of the solvent. The final product can be purified by crystallization.[4]

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, MS, and UV-Vis data. The provided experimental protocols offer a starting point for researchers aiming to acquire and interpret the spectroscopic data for this and similar complex halogenated aromatic compounds. A thorough, multi-technique spectroscopic analysis as described herein is essential for unambiguous structure confirmation and purity assessment, which are critical steps in any research and development pipeline.

References

- Kuś, P., Jones, P. G., Kusz, J., & Książek, M. (2023). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions. Acta Crystallographica Section C: Structural Chemistry, 79(2), 94-103. [Link]

- PubChem. (n.d.). 1,2-Dibromo-4,5-bis(bromomethyl)benzene. National Center for Biotechnology Information.

- PrepChem. (2023). Preparation of 1,2-bis(dibromomethyl)benzene. [Link]

- Forbes, W. F. (1961). LIGHT ABSORPTION STUDIES: PART XVIII. THE ULTRAVIOLET ABSORPTION SPECTRA OF BROMOBENZENES. Canadian Journal of Chemistry, 39(5), 1131-1142. [Link]

- NIST. (n.d.). Benzene, 1,2-dibromo-4,5-dimethyl-. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,2-Dibromo-4,5-bis(dibromomethyl)benzene

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-Dibromo-4,5-bis(dibromomethyl)benzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization and structural elucidation. This document delves into the theoretical underpinnings, predictive analysis, experimental protocols, and data interpretation pertinent to this specific molecule.

Introduction: The Molecule in Focus

This compound is a heavily halogenated aromatic compound. Its structure, a benzene ring substituted with four bromine atoms on the ring and an additional four on two methyl groups, makes it a valuable, albeit complex, subject for NMR analysis. The high degree of bromination significantly influences the electronic environment of the protons, leading to a distinctive NMR spectrum. Understanding this spectrum is paramount for verifying its synthesis and purity, and for its potential application as a building block in materials science or as a precursor in complex organic synthesis. This guide will systematically deconstruct the predicted ¹H NMR spectrum of this molecule, providing the rationale behind the expected chemical shifts and signal multiplicities.

Structural and Symmetry Analysis

To predict the ¹H NMR spectrum, a foundational analysis of the molecule's structure and symmetry is essential. This compound possesses a C₂ axis of symmetry that bisects the C1-C2 and C4-C5 bonds. This symmetry element renders specific protons chemically equivalent, which simplifies the expected spectrum.

-

Aromatic Protons: The protons at positions 3 and 6 (H-3 and H-6) are chemically equivalent.

-

Benzylic Protons: The protons of the two dibromomethyl (-CHBr₂) groups at positions 4 and 5 are also chemically equivalent.

Consequently, a simplified ¹H NMR spectrum with only two distinct signals is anticipated.

Theoretical Principles and Spectral Prediction

The chemical shift (δ) and multiplicity of each signal are governed by the local electronic environment and the interactions with neighboring protons.

Chemical Shift Predictions

The presence of multiple electron-withdrawing bromine atoms dramatically influences the chemical shifts. Protons attached to or near electronegative atoms are "deshielded," causing them to resonate at a higher frequency (further downfield).

-

Aromatic Protons (H-3 & H-6): Protons on an aromatic ring typically appear in the 6.5-8.5 ppm range.[1][2] The deshielding effect of the adjacent bromine atoms and the dibromomethyl groups is expected to shift these protons significantly downfield.

-

Benzylic Protons (-CHBr₂): Protons on a carbon adjacent to an aromatic ring (benzylic protons) typically resonate around 2.2-3.0 ppm.[2] However, the presence of two strongly electron-withdrawing bromine atoms on the same carbon will cause a substantial downfield shift. For comparison, the benzylic protons in benzyl bromide appear around 4.4 ppm.[3][4]

| Proton Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic (H-3, H-6) | ~ 7.8 - 8.2 | Located on an aromatic ring and deshielded by multiple bromine atoms. |

| Methine (-CHBr₂) | ~ 7.0 - 7.5 | Benzylic position heavily deshielded by two geminal bromine atoms. |

Multiplicity (Splitting Pattern)

The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons through a phenomenon known as spin-spin coupling.

-

Aromatic Protons (H-3 & H-6): These two protons are chemically equivalent and are not adjacent to any other protons on the ring. Therefore, they are expected to appear as a singlet .

-

Methine Protons (-CHBr₂): These two protons are also chemically equivalent. While long-range coupling to the aromatic protons is possible, it is generally weak and often not resolved. Thus, this signal is also predicted to be a singlet .

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and careful selection of instrument parameters.

Sample Preparation

-

Analyte Preparation : Weigh approximately 5-25 mg of solid this compound.[5]

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic compounds.[5][6][7]

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[5][8] Gentle warming or sonication can aid dissolution if necessary.[8]

-

Filtration : To ensure a homogeneous magnetic field and sharp spectral lines, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8][9]

-

Internal Standard (Optional) : If precise chemical shift referencing is required, a small amount of a reference standard like tetramethylsilane (TMS) can be added.

-

Capping and Labeling : Securely cap the NMR tube and label it clearly.[8]

Instrument Setup and Data Acquisition

The following is a generalized procedure for a modern Fourier Transform NMR spectrometer.

-

Instrument Login and Sample Insertion : Log in to the spectrometer software and carefully insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge.[10]

-

Locking and Shimming : The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[5] Subsequently, an automated or manual "shimming" process is performed to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp resonance lines.[11]

-

Parameter Setup : Load a standard 1D proton experiment. Key parameters to check include:

-

Pulse Angle : Typically a 30° or 90° pulse.

-

Acquisition Time : Usually 2-4 seconds.

-

Relaxation Delay (d1) : A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans (ns) : For a moderately concentrated sample, 8 to 16 scans should be sufficient.[12]

-

-

Acquisition : Start the acquisition. The spectrometer will collect the Free Induction Decay (FID) signal.

-

Data Processing : The FID is converted into the frequency-domain spectrum via a Fourier Transform. This involves:

-

Phasing : Correcting the phase of the signals to ensure they are all in the absorptive mode.

-

Baseline Correction : Ensuring the baseline of the spectrum is flat.

-

Referencing : Calibrating the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integration : Integrating the area under each peak to determine the relative ratio of protons.

-

Visualization of the Experimental Workflow

Sources

- 1. amherst.edu [amherst.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Benzyl bromide(100-39-0) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

- 10. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 11. commons.ggc.edu [commons.ggc.edu]

- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]

A Researcher's Guide to the Structural Elucidation of 1,2-Dibromo-4,5-bis(dibromomethyl)benzene

An In-depth Methodological Whitepaper for Advanced Structural Analysis

Introduction: The Significance of Halogenated Benzenes

Polybrominated benzene derivatives are a class of compounds with significant utility in organic synthesis and materials science.[2][3] Their applications range from serving as versatile intermediates in cross-coupling reactions to forming the building blocks of flame-retardant materials and novel electronic components. The presence of multiple bromine atoms imparts unique characteristics, including increased molecular weight, modified solubility, and a high propensity for specific intermolecular interactions, such as halogen bonding.[4]

The title compound, 1,2-Dibromo-4,5-bis(dibromomethyl)benzene (C₈H₆Br₄), presents a particularly interesting case.[5] With bromine atoms on both the aromatic ring and the benzylic positions, a complex interplay of steric and electronic effects is expected to govern its molecular conformation and crystal packing. Understanding this three-dimensional arrangement is crucial for predicting its reactivity, stability, and potential for forming co-crystals or polymorphic structures.[6] This whitepaper provides the scientific framework to achieve this goal.

Proposed Synthetic Pathway

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and effective approach involves the radical bromination of a suitable precursor. A plausible multi-step synthesis is outlined below, starting from commercially available durene (1,2,4,5-tetramethylbenzene).

Step 1: Ring Bromination of Durene

The first phase of the synthesis involves the selective bromination of the aromatic ring. This is an electrophilic aromatic substitution reaction.

Protocol:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve durene (1 equivalent) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.

-

Catalyst: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃, catalytic amount), to the solution.

-

Bromination: Slowly add a solution of bromine (2.2 equivalents) in the same solvent from the dropping funnel. The reaction is typically carried out at room temperature.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).

-

Workup: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove excess bromine. The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The resulting 1,2-Dibromo-4,5-dimethylbenzene can be purified by recrystallization or column chromatography.

Step 2: Benzylic Bromination

The second phase involves the radical bromination of the methyl groups of 1,2-Dibromo-4,5-dimethylbenzene. This reaction is initiated by light or a radical initiator.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 1,2-Dibromo-4,5-dimethylbenzene (1 equivalent) in a non-polar solvent like carbon tetrachloride.

-

Reagents: Add N-bromosuccinimide (NBS) (4.4 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

-

Initiation: The reaction mixture is heated to reflux and irradiated with a lamp (e.g., a 500-watt photolamp) to initiate the radical chain reaction.[7]

-

Monitoring: The reaction should be monitored carefully by TLC or GC/MS to avoid over-bromination.[8]

-

Workup: After completion, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and a saturated sodium bicarbonate solution, then dried over anhydrous magnesium sulfate.[8][9]

-

Purification: The solvent is evaporated to yield the crude product, this compound. Further purification is critical for obtaining high-quality crystals and should be achieved through recrystallization from a suitable solvent system (e.g., chloroform, ethyl acetate/hexanes).[7]

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of the target compound.

Strategies for Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The purity of the compound is paramount.[10] For heavily halogenated, non-polar molecules, careful selection of solvents and crystallization techniques is essential.

Solvent Selection

A systematic screening of solvents is recommended. The ideal solvent is one in which the compound is moderately soluble.

| Solvent Class | Examples | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | "Like dissolves like" principle. Often effective for polybrominated compounds. |

| Aromatic | Toluene, Xylenes | Can engage in π-stacking interactions, potentially aiding ordered packing. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate polarity, can be used in solvent mixtures. |

| Alkanes | Hexanes, Heptane | Often used as anti-solvents to induce crystallization.[11] |

| Esters | Ethyl acetate | A polar aprotic solvent that can be effective alone or in mixtures.[11] |

Crystallization Techniques

Several methods should be attempted in parallel to maximize the chances of success.[10][12]

-

Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[12][13][14]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or subsequently in a refrigerator or freezer.[10][12]

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.[10][13]

-

Liquid-Liquid Diffusion (Layering): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the liquids slowly mix.[13]

Diagram of Crystallization Methods:

Caption: Common techniques for growing single crystals.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it can be analyzed by single-crystal X-ray diffraction to determine its three-dimensional structure.

Data Collection

The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure. This process involves:

-

Determining the Unit Cell and Space Group: The dimensions of the repeating unit of the crystal and its symmetry are determined from the positions of the diffraction spots.

-

Solving the Phase Problem: The intensities of the diffraction spots are measured, but the phase information is lost. Direct methods or Patterson methods are used to determine the initial positions of the atoms (in this case, the heavy bromine atoms will be located first).

-

Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Expected Structural Data

The final output of a successful crystallographic analysis will be a set of data that precisely describes the molecular and crystal structure.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit. |

| Z | The number of molecules per unit cell. |

| Calculated Density | The density of the crystal calculated from the unit cell volume and contents. |

| Bond Lengths & Angles | Precise measurements of the intramolecular geometry. |

| Torsion Angles | Describes the conformation of the molecule. |

| Intermolecular Interactions | Distances and angles of non-covalent interactions (e.g., Br···Br halogen bonds, C-H···Br hydrogen bonds, π-π stacking). |

Predicted Structural Features and Analysis

Based on the structures of related polybrominated benzene derivatives, several key features can be anticipated in the crystal structure of this compound:

-

Molecular Conformation: Steric hindrance between the bulky dibromomethyl groups and the adjacent bromine atoms on the ring will likely force the dibromomethyl groups out of the plane of the benzene ring.

-

Intermolecular Interactions: The high bromine content suggests that Br···Br halogen bonds will be a dominant feature in the crystal packing.[15] These interactions, along with weaker C-H···Br hydrogen bonds, will likely dictate the supramolecular assembly.

-

Polymorphism: It is possible that this molecule could crystallize in different forms (polymorphs), each with a unique crystal structure and different physical properties.[6] Investigating crystallization from a variety of solvents and conditions is crucial to identify potential polymorphs.

Conclusion

While the crystal structure of this compound has not yet been publicly reported, this guide provides a comprehensive and scientifically grounded framework for its determination. By following the proposed synthetic route, employing systematic crystallization strategies, and conducting a thorough crystallographic analysis, researchers can successfully elucidate the three-dimensional structure of this and other complex halogenated molecules. This fundamental knowledge is the critical first step in unlocking their potential for advanced applications in science and technology.

References

- PrepChem.com. Preparation of 1,2-bis(dibromomethyl)benzene.

- Caballero, J. A., et al. (2018). Crystal structures of p-substituted derivatives of 2,6-dimethylbromobenzene with ½ ≤ Z′ ≤ 2. Acta Crystallographica Section C: Structural Chemistry.

- Martinez Ariza, G. (2015). Response to "Can anyone please suggest the best method to grow the crystals for organic compounds". ResearchGate.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 11811889, 1,2-Dibromo-4,5-bis(bromomethyl)benzene. PubChem.

- Thallapally, P. K., & Jetti, R. K. R. (2012). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions. ResearchGate.

- Näther, C., et al. (2016). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. CrystEngComm.

- Gulea, A., et al. (2021). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Semantic Scholar.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 69335, 1,4-Bis(bromomethyl)benzene. PubChem.

- MIT Department of Chemistry. Growing Quality Crystals.

- University of Florida, Center for Xray Crystallography. Crystal Growing Tips.

- The Royal Society of Chemistry. Supporting Information.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 83234, 1,2-Bis(dibromomethyl)benzene. PubChem.

- University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 640222, 1,4-Dibromo-2,5-bis(bromomethyl)benzene. PubChem.

- The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 4568838, 1,2,4,5-Tetrakis(dibromomethyl)benzene. PubChem.

- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Polybrominated Biphenyls.

- Uh, H.-S., et al. (2025). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.

- NIST. Benzene, (dibromomethyl)-. NIST Chemistry WebBook.

- Wikipedia. Polybrominated biphenyl.

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1,2-Dibromo-4,5-bis(bromomethyl)benzene | C8H6Br4 | CID 11811889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 11. researchgate.net [researchgate.net]

- 12. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]